REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[CH:8]=[CH:9][O:10]C.Cl>CC(C)=O.O.C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([C:12]([OH:15])([CH3:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[CH2:8][CH:9]=[O:10]
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Name
|
2-{3-fluoro-4-[2-methoxyvinyl]phenyl}propan-2-ol
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C=COC)C(C)(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted with diethyl ether (2×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |